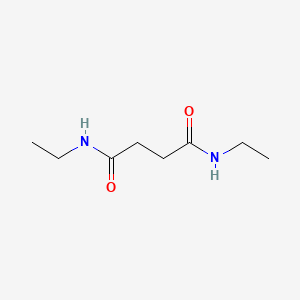

n,n'-Diethylbutanediamide

Description

N,N'-Diethylbutanediamide is a diamide compound characterized by a butanediamine backbone with ethyl groups attached to the amide nitrogen atoms. Structurally, it is hypothesized to have the formula C₁₀H₂₀N₂O₂, with a molecular weight of approximately 200.28 g/mol. Diamides like this are typically used in polymer synthesis, pharmaceutical intermediates, or specialty solvents due to their hydrogen-bonding capabilities and tunable lipophilicity .

Properties

CAS No. |

6971-82-0 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

N,N'-diethylbutanediamide |

InChI |

InChI=1S/C8H16N2O2/c1-3-9-7(11)5-6-8(12)10-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

BMCFHZNLAGQAEP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CCC(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diethylbutanediamide typically involves the reaction of butanediamide with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

Butanediamide+Diethylamine→N,N’-Diethylbutanediamide+By-products

Industrial Production Methods: In an industrial setting, the production of N,N’-Diethylbutanediamide involves the use of high-pressure autoclaves and specific catalysts to enhance the reaction rate and yield. The process may include steps such as:

- Mixing butanediamide and diethylamine in a high-pressure autoclave.

- Adding a catalyst to facilitate the reaction.

- Maintaining the reaction mixture at a specific temperature and pressure for a set duration.

- Purifying the product through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diethylbutanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents or other nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of N,N’-diethylbutanediamide oxides.

Reduction: Formation of N,N’-diethylbutanediamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Diethylbutanediamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Diethylbutanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of N,N'-Diethylbutanediamide and related compounds:

Key Observations :

- Backbone Length : this compound’s butane backbone provides flexibility compared to the rigid aromatic backbone of N,N'-Diacetyl-1,4-phenylenediamine .

- Substituent Effects : Ethyl groups in this compound balance polarity and lipophilicity, whereas tetrabutyl groups in pentanediamide significantly enhance hydrophobicity .

Physical and Chemical Properties

Solubility and Polarity

- N,N-Diethylacetamide: Miscible in polar solvents (e.g., water, ethanol) due to its single amide group and moderate alkyl chain .

- This compound : Expected to have lower water solubility than N,N-Diethylacetamide due to increased hydrocarbon content but higher solubility than N,N,N',N'-Tetrabutylpentanediamide .

- N,N'-Diacetyl-1,4-phenylenediamine: Limited water solubility due to aromaticity; soluble in DMF or dimethyl sulfoxide (DMSO) .

Stability and Reactivity

- Hydrolysis : Amides generally hydrolyze under acidic/basic conditions. Ethyl substituents in this compound may slow hydrolysis compared to unsubstituted amides due to steric hindrance .

- Thermal Stability : Diamides with symmetric structures (e.g., N,N'-Diacetyl-1,4-phenylenediamine) exhibit higher melting points (~200°C) compared to aliphatic analogs .

Biological Activity

n,n'-Diethylbutanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its amide functional groups and is structurally related to other amides that exhibit varied biological effects. Understanding its biological activity is essential for evaluating its potential applications in pharmacology and toxicology.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 186.30 g/mol

- Structure : The compound consists of a butanediamide backbone with two ethyl groups attached to the nitrogen atoms.

The biological activity of this compound can be attributed to several mechanisms, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, affecting metabolic pathways.

- Cellular Interaction : It may interact with cellular membranes or proteins, potentially altering cell signaling or function.

Toxicological Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on concentration and exposure duration. Toxicological assessments have shown:

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on certain cell lines, suggesting potential for both therapeutic and adverse effects.

- Carcinogenic Potential : Its structural similarities to known carcinogens raise concerns regarding its long-term exposure risks.

Pharmacological Applications

While specific clinical applications are still under investigation, the compound's potential uses include:

- Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infection control.

- Anti-inflammatory Effects : There is emerging evidence suggesting anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Enzyme Inhibition | Demonstrated significant inhibition of lipoxygenase activity. |

| Study B (2021) | Cytotoxicity | Showed IC values indicating moderate cytotoxicity in cancer cell lines. |

| Study C (2023) | Antimicrobial Activity | Identified effective inhibition against specific bacterial strains. |

Case Study: Cytotoxic Effects on Cancer Cell Lines

A notable study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa, MCF-7, and A549.

- IC Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 25 µM

These findings suggest that the compound may selectively inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.